

Application Notes & Protocols for Hydroxyprogesterone Caproate in Preterm Birth Clinical Trials

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Compound of Interest

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Abstract

17 α -hydroxyprogesterone caproate (17-OHPC), a synthetic progestin, has been a central yet controversial agent in the fight against recurrent spontaneous preterm birth (PTB). Its journey from a promising therapeutic, backed by a landmark clinical trial, to its eventual withdrawal of regulatory approval provides critical lessons for clinical research and drug development. This document provides a comprehensive guide to the use of 17-OHPC in the clinical trial setting. It delves into the compound's pharmacology, the evolution of its clinical evidence, detailed protocols for trial design and execution, and the regulatory history that has shaped its use. By synthesizing technical data with insights from pivotal studies, these notes serve as an essential resource for professionals designing and interpreting research in this challenging therapeutic area.

Introduction: The Preterm Birth Enigma and the Progesterone Hypothesis

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide.^{[1][2]} The prevention of spontaneous PTB remains a significant clinical challenge. The "progesterone hypothesis" posits that maintaining high levels of progesterone is crucial for uterine quiescence (muscular relaxation) and cervical

integrity during pregnancy.[3][4] This led to the investigation of progestational agents, including 17-OHPC, as a potential prophylactic treatment for women at high risk of recurrent PTB.[1]

17-OHPC is a synthetic derivative of progesterone with a longer half-life, allowing for less frequent administration, typically a weekly intramuscular (IM) injection.[3][4][5] Its development was driven by the need for a stable, long-acting progestin to support pregnancy maintenance. [3]

Pharmacology and Proposed Mechanism of Action

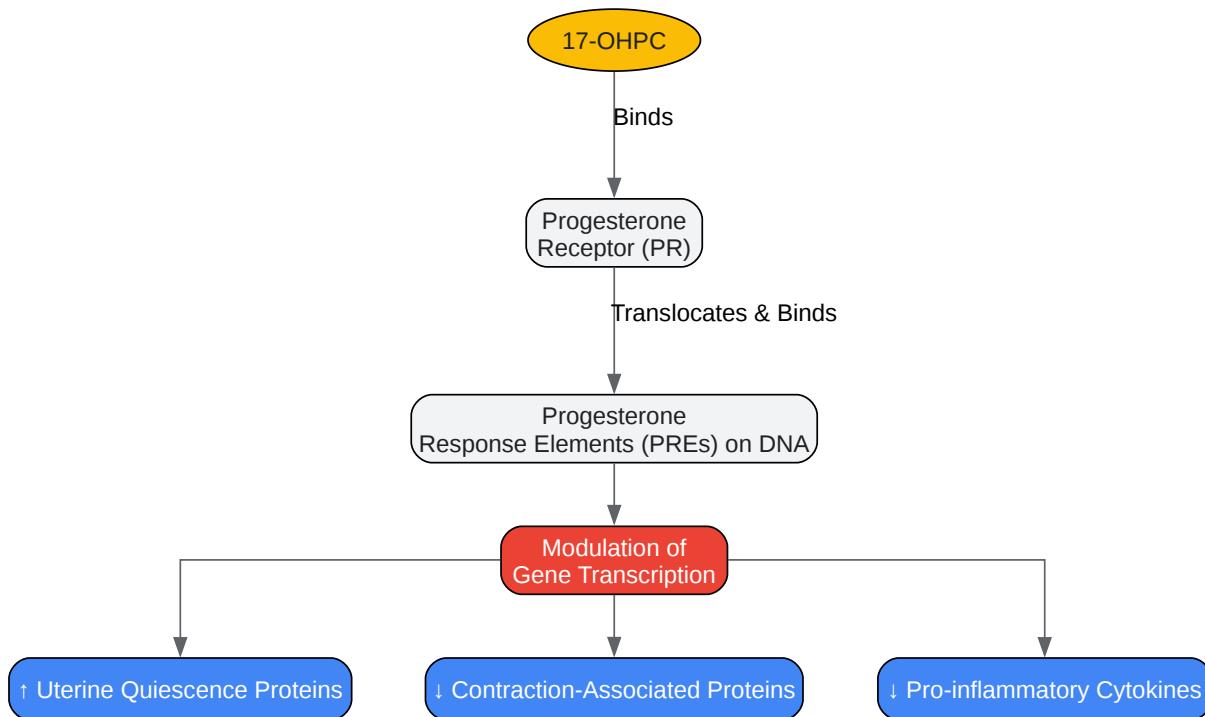
While the precise mechanism remains debated, 17-OHPC is believed to prevent preterm labor through several pathways.[1][6] It binds to progesterone receptors, mimicking the action of endogenous progesterone to modulate gene expression that favors uterine quiescence.[3][4]

Key proposed actions include:

- Myometrial Relaxation: Reducing the contractility of uterine muscles to prevent premature contractions.[3][4]
- Cervical Integrity: Helping the cervix remain firm and closed by altering the expression of enzymes involved in cervical ripening.[3]
- Anti-inflammatory Effects: Progesterone has immunomodulatory properties. 17-OHPC may reduce inflammatory processes that can trigger labor.[3] One study found a correlation between plasma concentrations of 17-OHPC and the production of the anti-inflammatory cytokine IL-10, suggesting an immunomodulatory mechanism.[6]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism by which 17-OHPC promotes uterine quiescence.



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Caption: Hypothesized mechanism of 17-OHPC action in myometrial cells.

The Evolving Landscape of Clinical Evidence: A Tale of Two Trials

The clinical utility of 17-OHPC has been defined by two pivotal, yet conflicting, randomized controlled trials (RCTs). Understanding their design and outcomes is fundamental for any researcher in this field.

The Meis et al. (MFMU) Trial (2003): The Basis for Approval

In 2003, a trial by the Maternal-Fetal Medicine Units (MFMU) Network, led by Meis, demonstrated a significant benefit of 17-OHPC.^{[7][8]} This single US-based study showed that weekly injections of 250 mg 17-OHPC reduced the risk of recurrent PTB before 37 weeks by approximately 34% compared to placebo.^{[1][7][8]} The trial was stopped early due to the large treatment benefit observed.^{[8][9]} This study formed the basis for the FDA's accelerated approval of the drug, marketed as Makena, in 2011.^[10]

The PROLONG Trial (2019): The Confirmatory Study

As a condition of the accelerated approval, a larger, international confirmatory trial was required.^{[7][11]} The PROLONG (Progestin's Role in Optimizing Neonatal Gestation) trial, published in 2019, failed to replicate the findings of the Meis study.^{[9][12][13]} It found no statistically significant difference in the rate of preterm birth before 35 weeks or in a composite neonatal morbidity index between the 17-OHPC and placebo groups.^{[9][11][14]}

Comparison of Pivotal Clinical Trials

The starkly different outcomes of these two trials have been the subject of intense debate. Differences in the study populations are thought to be a primary reason for the conflicting results.^{[13][15]}

Feature	Meis et al. (MFMU) Trial (2003)	PROLONG Trial (2019)
Primary Outcome	Delivery <37 weeks of gestation	Co-primary: PTB <35 weeks & Neonatal Composite Index
Sample Size	463 women (310 17-OHPC, 153 Placebo)	1,708 women (1,130 17-OHPC, 578 Placebo)
Geographic Scope	19 university-based centers in the USA	93 centers across 9 countries (23% from USA)
Patient Population	High-risk US population; 59% Black women	Primarily Caucasian (87%); lower overall risk profile
PTB Rate in Placebo Group	54.9% delivered <37 weeks	11.5% delivered <35 weeks
Key Efficacy Finding	Significant reduction in PTB <37, <35, & <32 weeks	No significant difference in PTB <35 weeks or neonatal outcomes
Reference	[8] [11]	[9] [12] [14]

Regulatory History and Current Status

- 2011: The FDA grants accelerated approval to Makena (17-OHPC) based on the Meis trial data.[\[10\]](#)[\[16\]](#)
- 2019: The PROLONG trial results are published, failing to confirm clinical benefit.[\[9\]](#)[\[11\]](#) In October, an FDA advisory committee narrowly votes (9 to 7) to recommend the withdrawal of the drug's approval.[\[11\]](#)[\[16\]](#)[\[17\]](#)
- 2020: The FDA's Center for Drug Evaluation and Research (CDER) formally proposes withdrawing Makena's approval.[\[10\]](#)
- 2023: On April 5, the FDA announces the withdrawal of approval for 17-OHPC, citing the lack of evidence of its effectiveness.[\[18\]](#) The Society for Maternal-Fetal Medicine (SMFM) stated its agreement with the FDA's determination.[\[18\]](#)

Clinical Trial Design: Application Notes & Protocols

Designing a clinical trial for a PTB intervention requires meticulous planning. The history of 17-OHPC provides a valuable case study.

Part A: Key Considerations for Protocol Design

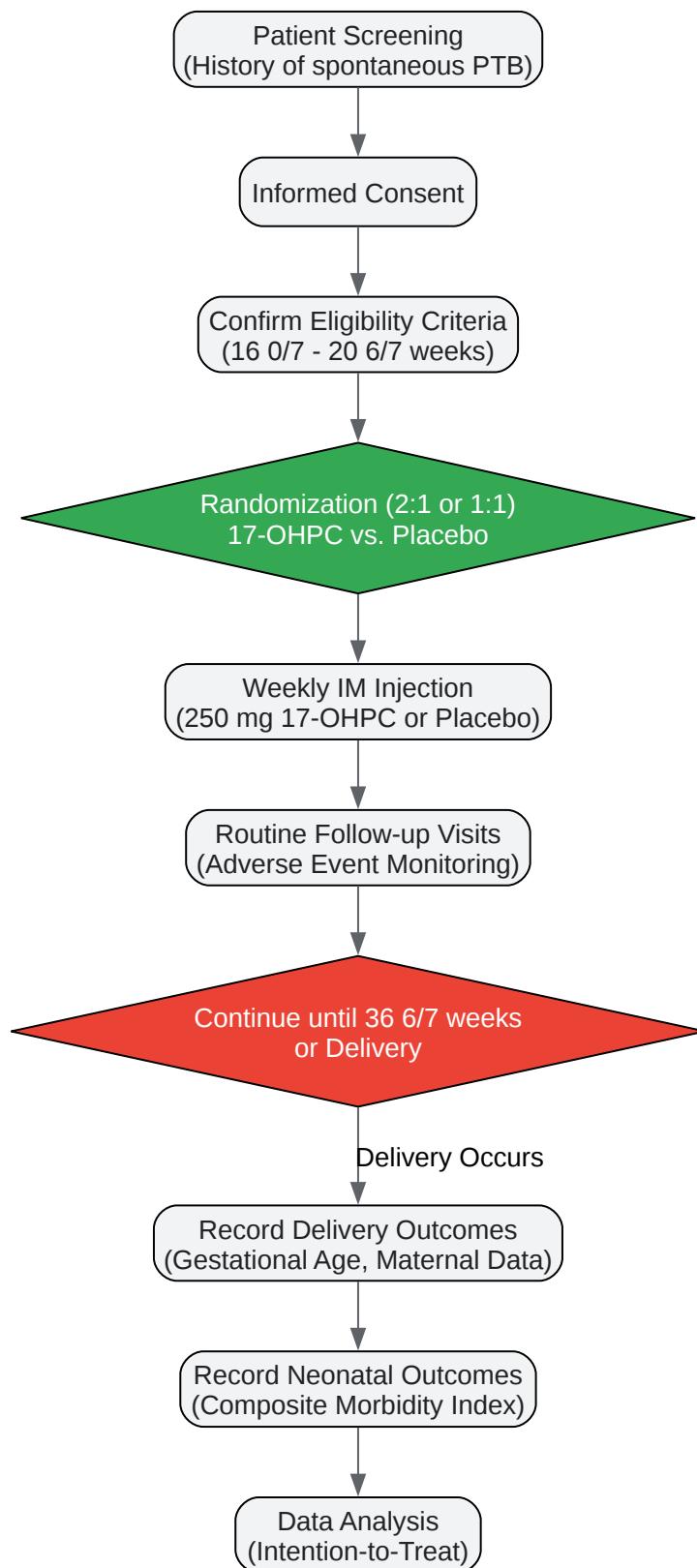
- Inclusion/Exclusion Criteria: The target population must be precisely defined. The discrepancy between the Meis and PROLONG trials underscores this point.
 - Inclusion: Singleton pregnancy; history of a prior spontaneous singleton birth (e.g., between 20 0/7 and 36 6/7 weeks). The gestational age window for the prior PTB is a critical parameter.
 - Exclusion: Multifetal gestation (as 17-OHPC has not been shown to be effective in this population[19]); known fetal anomalies; contraindications to progestins (e.g., history of thrombosis, hormone-sensitive cancers).[4]
- Dosage, Formulation, and Administration:
 - Standard Protocol: 250 mg of 17-OHPC administered via intramuscular (IM) injection once weekly.[20][21]
 - Vehicle: Typically formulated in an inert oil (e.g., castor oil), which also serves as the placebo.[21]
 - Timing: Treatment should begin between 16 0/7 and 20 6/7 weeks of gestation and continue until 36 weeks or delivery.[21][22]
- Endpoints:
 - Primary Efficacy Endpoint: A common primary endpoint is the incidence of preterm birth at less than a specified gestational age (e.g., <35 weeks, as used in PROLONG).[9]
 - Secondary Endpoints: These should include other gestational age cutoffs (<37 weeks, <32 weeks), mean gestational age at delivery, and a comprehensive neonatal composite morbidity and mortality index.[9][14] The neonatal index may include outcomes like

respiratory distress syndrome, necrotizing enterocolitis, intraventricular hemorrhage (grade 3 or 4), and neonatal death.[9][14]

- Blinding and Placebo Control: The trial must be double-blind and placebo-controlled. The placebo should be an identical-looking injection of the vehicle oil without the active pharmaceutical ingredient.
- Sample Size and Power: Power calculations must be based on a realistic estimate of the baseline PTB rate in the control group and the expected effect size of the intervention. The PROLONG trial was powered to detect a 30% reduction in PTB <35 weeks.[9][14]

Part B: Standard Operating Protocol (SOP) for a 17-OHPC Clinical Trial Workflow

This SOP outlines the key steps from patient identification through study completion.

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Caption: Standard workflow for a 17-OHPC preterm birth prevention trial.

Pharmacokinetic and Safety Considerations

Pharmacokinetics (PK)

17-OHPC is absorbed slowly after IM injection, providing sustained release.[\[4\]](#) The caproate ester enhances its stability and prolongs its half-life compared to natural progesterone.[\[3\]](#) However, significant inter-individual variability in plasma concentrations exists.[\[23\]](#)

PK Parameter	Value in Pregnant Women (Singleton)	Reference
Administration	250 mg IM, weekly	[21] [24]
Time to Peak (Tmax)	28-44 hours (after repeated doses)	[24]
Apparent Half-Life	~16 days	[5] [24]
Metabolism	Primarily hepatic	[4]
Excretion	Urine (as conjugates)	[4]

Note: The half-life is shorter (~10 days) in women with twin gestations.[\[5\]](#)

Safety and Tolerability Assessment

A key aspect of any clinical trial protocol is the rigorous monitoring of maternal and fetal safety. In both the Meis and PROLONG trials, 17-OHPC demonstrated a favorable safety profile, with adverse events being similar between the treatment and placebo groups.[\[11\]](#)[\[25\]](#)

Protocol for Safety Monitoring:

- At each visit: Ask open-ended questions about the patient's well-being and document any reported adverse events (AEs).
- Specific Monitoring: Pay close attention to injection site reactions (pain, swelling), which are common.[\[4\]](#) Also monitor for rare but serious AEs like thromboembolic events.[\[4\]](#)
- Serious Adverse Events (SAEs): All SAEs, such as miscarriage or stillbirth, must be recorded and assessed for causality. The PROLONG trial found no significant differences in

miscarriage or stillbirth rates between groups.[\[7\]](#)[\[11\]](#)

Adverse Event Category (Integrated Data)	17-OHPC Group	Placebo Group
Any Adverse Event	~57%	~57%
Gestational Diabetes	3.6%	3.8%
Hypertensive Disorders	Similar rates	Similar rates
Miscarriage/Stillbirth	No statistical difference	No statistical difference
Reference	[25]	[25]

Conclusion and Future Directions

The story of 17-OHPC is a powerful illustration of the complexities of clinical research and the importance of confirmatory trials. While it is no longer recommended for preventing recurrent PTB, the extensive research conducted has provided invaluable data.[\[26\]](#)[\[27\]](#)

Future research must focus on:

- Patient Stratification: Identifying specific subpopulations of high-risk women who may still benefit from progestogen therapy. Research into predictors of response is ongoing.[\[28\]](#)[\[29\]](#)
- Biomarkers: Discovering biomarkers that can predict both the risk of PTB and the potential response to treatment.
- Alternative Formulations & Dosing: Investigating whether different doses or delivery routes could optimize efficacy, although oral administration appears unfeasible due to low bioavailability.[\[20\]](#)[\[30\]](#)

The rigorous protocols and methodologies developed during the 17-OHPC trials serve as a critical foundation upon which future studies for the prevention of preterm birth will be built.

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